molecular formula C22H28N4O5 B10846170 Ac-Ala-Pro-Val-(2-benzoxazole)

Ac-Ala-Pro-Val-(2-benzoxazole)

Cat. No.: B10846170
M. Wt: 428.5 g/mol
InChI Key: BITOROACNLSRME-OWQGQXMQSA-N
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Description

Ac-Ala-Pro-Val-(2-benzoxazole) is a synthetic peptide derivative that incorporates the benzoxazole moiety. Benzoxazole is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. The incorporation of benzoxazole into peptide sequences can enhance the biological activity and stability of the resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ala-Pro-Val-(2-benzoxazole) typically involves the coupling of the peptide sequence with the benzoxazole moiety. One common method is the solid-phase peptide synthesis (SPPS) technique, where the peptide chain is assembled step-by-step on a solid support. The benzoxazole moiety can be introduced using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of Ac-Ala-Pro-Val-(2-benzoxazole) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Microwave-assisted synthesis can also be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-Pro-Val-(2-benzoxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoxazole N-oxide derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

Ac-Ala-Pro-Val-(2-benzoxazole) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-Ala-Pro-Val-(2-benzoxazole) involves its interaction with specific molecular targets. For example, as an elastase inhibitor, it binds to the active site of the enzyme elastase, preventing it from degrading elastin and other structural proteins. This inhibition helps maintain tissue integrity and reduces inflammation . The benzoxazole moiety enhances the binding affinity and specificity of the compound for its target .

Properties

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H28N4O5/c1-12(2)18(19(28)21-24-15-8-5-6-10-17(15)31-21)25-20(29)16-9-7-11-26(16)22(30)13(3)23-14(4)27/h5-6,8,10,12-13,16,18H,7,9,11H2,1-4H3,(H,23,27)(H,25,29)/t13-,16-,18-/m0/s1

InChI Key

BITOROACNLSRME-OWQGQXMQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)C2=NC3=CC=CC=C3O2)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C

Origin of Product

United States

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